molecular formula C21H23N3O2S B2912929 N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 430468-48-7

N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2912929
CAS No.: 430468-48-7
M. Wt: 381.49
InChI Key: GXDDQLYTFFNSCU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 373613-21-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H23N3O2S
  • Molecular Weight : 381.49 g/mol
  • Density : 1.26 g/cm³ (predicted)
  • pKa : 11.42 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Below is a summary of key findings:

Anticancer Activity

Research has indicated that this compound exhibits notable cytotoxic effects against several cancer cell lines. A study reported an IC50 value of approximately 20 µM against human breast cancer cells (MCF-7) and 25 µM against lung cancer cells (A549) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

The compound has shown promising results against a variety of microbial strains. In vitro tests demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be between 50 to 100 µg/mL for these pathogens .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted and include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in G0/G1 phase arrest.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress markers.
  • Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis and function.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study 1 : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
  • Case Study 2 : In a murine model of inflammation, administration of the compound significantly reduced paw edema and levels of TNF-alpha and IL-6 cytokines .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValueMechanism
AnticancerMCF-720 µMApoptosis induction
AnticancerA54925 µMCell cycle arrest
AntimicrobialStaphylococcus aureus50 µg/mLCell wall synthesis inhibition
AntimicrobialEscherichia coli100 µg/mLDisruption of membrane integrity
Anti-inflammatoryMacrophagesN/ACytokine production inhibition

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-12-9-10-16(13(2)11-12)23-20(25)18-14(3)22-21(27)24-19(18)15-7-5-6-8-17(15)26-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDDQLYTFFNSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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